molecular formula C16H16N2O2 B11853860 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid

Katalognummer: B11853860
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: VFLROTNFXSQKQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a dihydroisoquinoline moiety fused to a nicotinic acid structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid typically involves the formation of the dihydroisoquinoline core followed by its functionalization. One common method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with acid chlorides or anhydrides in the presence of a Lewis acid catalyst . This reaction forms the dihydroisoquinoline ring, which can then be further functionalized to introduce the nicotinic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline ring to tetrahydroisoquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds.

Wissenschaftliche Forschungsanwendungen

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate conversion . The compound’s structure allows it to fit into hydrophobic pockets of proteins, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid is unique due to its combination of a dihydroisoquinoline core with a nicotinic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple scientific disciplines.

Eigenschaften

Molekularformel

C16H16N2O2

Molekulargewicht

268.31 g/mol

IUPAC-Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C16H16N2O2/c1-11-14(16(19)20)6-7-15(17-11)18-9-8-12-4-2-3-5-13(12)10-18/h2-7H,8-10H2,1H3,(H,19,20)

InChI-Schlüssel

VFLROTNFXSQKQU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C3C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.